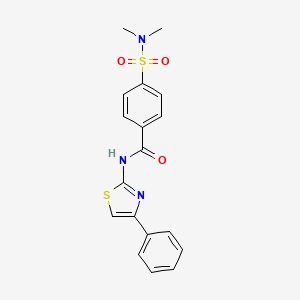![molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9](/img/structure/B2635235.png)
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C15H9FN4 . It belongs to the class of compounds known as triazoloquinazolines .
Synthesis Analysis
Triazoloquinazolines can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the oxidative cyclization of hydrazones with bromine in glacial acetic acid at room temperature .Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” consists of a triazoloquinazoline core with a fluorophenyl group attached . The exact 3D structure can be obtained from databases like ChemSpider .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds containing a triazole structure, such as 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, have shown significant anticancer activity . For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated antiproliferative potential against various human cancer cell lines .
Anti-Inflammatory Properties
Triazoloquinazoline derivatives have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
These compounds have also shown antimicrobial activity , suggesting potential use in combating various bacterial and fungal infections.
Antiviral Properties
Triazoloquinazoline and its derivatives have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Antihypertensive Effects
There is evidence to suggest that triazoloquinazoline derivatives may have antihypertensive effects . This could make them useful in the treatment of high blood pressure.
Anticonvulsant Activity
Compounds containing a triazole structure have shown anticonvulsant activity . This suggests potential applications in the treatment of conditions such as epilepsy.
Antidiabetic Properties
Triazoloquinazoline derivatives have demonstrated antidiabetic properties , indicating potential use in the treatment of diabetes.
Antioxidant Activity
These compounds have also shown antioxidant activity , which could make them useful in combating oxidative stress, a factor in many chronic diseases.
Wirkmechanismus
Target of Action
The primary target of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression and regulation, and its inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn can lead to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF by 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline affects various biochemical pathways. PCAF is involved in the regulation of transcription through its histone acetyltransferase activity. By inhibiting PCAF, this compound can affect the expression of genes regulated by this enzyme, potentially leading to downstream effects such as the suppression of cell proliferation and induction of apoptosis .
Pharmacokinetics
These studies are crucial for evaluating the druggability of new compounds .
Result of Action
The molecular and cellular effects of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline’s action are primarily related to its inhibitory effect on PCAF. This inhibition can lead to changes in gene expression, potentially resulting in anticancer effects such as the suppression of cell proliferation and induction of apoptosis .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTBDAKLJGRKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)
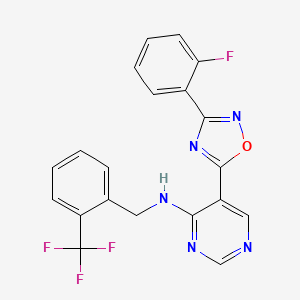
![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
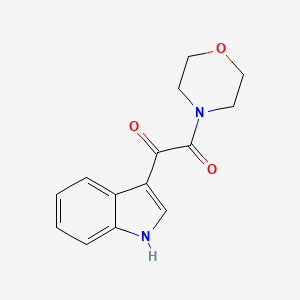
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635161.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
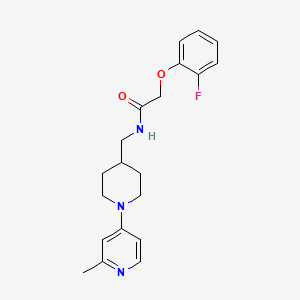
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)
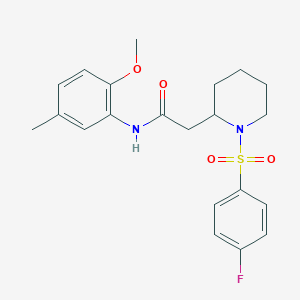
![2-(4-Fluorophenyl)-5-prop-2-ynylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B2635170.png)

